9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene is a complex organic molecule featuring multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene typically involves multi-step organic reactions. One common approach is the Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 . This method leverages the high efficiency and selectivity of click chemistry to construct the desired heterocyclic framework.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene can undergo various chemical reactions, including:
- Oxidation : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
- Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution on the phenyl ring can introduce various functional groups.
Scientific Research Applications
9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Investigated for its potential as a fluorescent probe due to its unique photophysical properties .
- Medicine : Explored for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease .
- Industry : Utilized in the development of new materials, such as sensors for detecting nitro-explosive components .
Mechanism of Action
The mechanism of action of 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds:
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls α,ω-bisfunctionalized PEGs
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea
Uniqueness: 9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct photophysical and chemical properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C23H15N5OS |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H15N5OS/c1-2-8-15(9-3-1)22-27-26-20(29-22)14-30-23-25-17-11-5-4-10-16(17)21-24-18-12-6-7-13-19(18)28(21)23/h1-13H,14H2 |
InChI Key |
NSKQSDHTWMTICC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.